2-Chloro-6-methoxypurine (2-Cl-6-MeO-purine) is a purine derivative structurally similar to the natural nucleobase hypoxanthine. Hypoxanthine plays a crucial role in various biological processes, including purine metabolism and DNA synthesis. Studies suggest that 2-Cl-6-MeO-purine might act as a hypoxanthine analogue, potentially offering insights into these processes .
Research indicates that 2-Cl-6-MeO-purine exhibits cytoprotective effects, meaning it protects cells from damage. This protection is attributed to its ability to:
2-Chloro-6-methoxypurine is an organic compound classified as a purine derivative. Its molecular formula is and it has a molecular weight of approximately 184.58 g/mol. The compound features a chlorine atom at the 2-position and a methoxy group at the 6-position of the purine ring, which influences its chemical reactivity and biological activity. This structural arrangement allows for unique interactions in biological systems, particularly in nucleic acid metabolism and cellular signaling pathways.
The synthesis of 2-chloro-6-methoxypurine typically involves the reaction of 2,6-dichloropurine with sodium methoxide in an anhydrous methanol medium. The reaction proceeds under reflux conditions, yielding 2-chloro-6-methoxypurine with a reported yield of around 82% . The chemical reaction can be summarized as follows:
The resulting product can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) to confirm its structure and purity.
2-Chloro-6-methoxypurine exhibits notable biological activities, particularly in antiviral and anticancer contexts. It has been shown to inhibit various viral enzymes and cellular pathways that are critical for viral replication and cancer cell proliferation. For instance, derivatives of methoxypurines have been reported to possess potent anti-viral properties against the Varicella-Zoster virus, highlighting the potential therapeutic applications of this compound .
Additionally, studies suggest that compounds with similar structures can modulate signaling pathways involved in cell growth and apoptosis, making them candidates for further pharmacological investigation.
The primary method for synthesizing 2-chloro-6-methoxypurine involves:
This method is efficient and yields high-purity products suitable for further biological testing or pharmaceutical applications .
2-Chloro-6-methoxypurine has several applications, particularly in medicinal chemistry:
Research on 2-chloro-6-methoxypurine has focused on its interactions with various biological targets, including:
These interaction studies are crucial for understanding the compound's mechanism of action and potential side effects.
Several compounds share structural similarities with 2-chloro-6-methoxypurine, each exhibiting distinct properties:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-Chloro-7-methyl-7H-purin-6-ol | 0.89 | Contains a hydroxyl group; different biological activity |
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | 0.61 | Pyrimidine base; different pharmacological profiles |
2-Chloro-4-methyl-6-(2-propen-1-yloxy)pyrimidine | 0.58 | Contains an allyloxy group; potential use in herbicides |
Nelarabine | N/A | A prodrug form used in leukemia treatment |
These comparisons highlight the unique characteristics of 2-chloro-6-methoxypurine while also illustrating the diversity within purine derivatives that may influence their respective biological activities and therapeutic potentials.
Density functional theory calculations represent the most widely employed theoretical approach for investigating the electronic structure of 2-Chloro-6-methoxypurine. The choice of functional and basis set significantly influences the accuracy of computational predictions [1] [2].
The B3LYP hybrid functional with 6-31G(d,p) basis set has been extensively utilized for geometry optimization studies of purine derivatives [1] [2]. This level of theory provides a reasonable balance between computational efficiency and accuracy for organic molecules containing nitrogen, chlorine, and oxygen atoms. For more accurate vibrational frequency calculations, the 6-311++G(d,p) basis set has been employed, which includes diffuse functions essential for describing electronegative atoms [2].
Advanced computational approaches include the use of the PW6B95 meta-exchange-correlation functional with aug-cc-pVDZ basis sets, which have demonstrated superior performance for electronic property calculations [3]. The ωB97X long-range corrected functional with 6-31+G(d,p) basis set has proven particularly effective for excited state calculations using time-dependent density functional theory [3].
DFT calculations reveal that 2-Chloro-6-methoxypurine adopts a planar structure with Cs point group symmetry [4]. The purine ring system maintains its characteristic aromatic character, with the chlorine substitution at the 2-position and methoxy group at the 6-position influencing the electronic distribution.
The optimized bond lengths and angles deviate from ideal values due to the electronic effects of the substituents. The C-Cl bond length typically ranges from 1.72 to 1.75 Å, while the C-O bond of the methoxy group measures approximately 1.36 Å. The N-C-N bond angles within the purine ring show slight deviations from the standard 120° due to the electronic influence of the substituents [4] [2].
The frontier molecular orbital analysis provides crucial information about the electronic properties of 2-Chloro-6-methoxypurine. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's reactivity and electronic excitation characteristics [5] [6].
Typical HOMO-LUMO energy gaps for chlorinated methoxypurine derivatives range from 4.5 to 6.2 eV, indicating moderate electronic stability [5]. The electron density distribution shows that the HOMO is primarily localized on the purine ring system, while the LUMO extends across the entire molecular framework, facilitating potential π-π stacking interactions [7] [6].
Vibrational frequency calculations at the B3LYP/6-311++G(d,p) level provide detailed information about the molecular dynamics of 2-Chloro-6-methoxypurine. The compound exhibits 45 fundamental vibrational modes, with 31 in-plane and 14 out-of-plane vibrations [4].
The characteristic O-CH3 stretching vibration appears at approximately 1069 cm⁻¹ in DFT calculations, while the C-H stretching modes of the methoxy group occur in the 2800-3000 cm⁻¹ region [4]. The purine ring vibrations show characteristic bands corresponding to C=N and C=C stretching modes between 1400-1600 cm⁻¹.
Molecular docking studies of 2-Chloro-6-methoxypurine have been conducted with various biological targets to elucidate its potential therapeutic applications and binding mechanisms. These computational investigations provide valuable insights into structure-activity relationships and guide drug design efforts.
Cyclin-dependent kinase 2 (CDK2) represents a primary target for purine-based inhibitors. Molecular docking studies reveal that 2-Chloro-6-methoxypurine can bind to the ATP-binding site with favorable binding energies ranging from -8.5 to -6.2 kcal/mol [8] [9]. The compound forms hydrogen bonds with the hinge region residues, particularly Glu81, Leu83, and Asp86, which are crucial for kinase inhibitory activity.
The 6-methoxy substituent occupies the ribose-binding pocket, making hydrophobic interactions with the glycine-rich loop conformation. The 2-chloro substitution provides additional binding affinity through halogen bonding interactions with nearby amino acid residues [8].
Mitogen-activated protein kinase 1 (MAPK1) docking studies demonstrate binding energies of -7.1 to -5.4 kcal/mol, with the compound fitting into the ATP-binding site and forming hydrogen bonds with Met128 [10]. The hydrophobic interactions with residues Ile106, Ile104, and Leu123 contribute to the overall binding stability.
P2X7 purinergic receptor docking studies reveal that 2-Chloro-6-methoxypurine can bind to allosteric sites with binding energies ranging from -7.8 to -5.5 kcal/mol [11]. The compound demonstrates blood-brain barrier permeability potential, making it a candidate for neuroinflammation treatment.
The binding mode involves primarily hydrophobic interactions with the transmembrane domains of the receptor. The methoxy group contributes to the binding affinity through polar interactions with polar residues in the binding pocket [11].
Purine nucleoside phosphorylase (PNP) represents a key enzyme in purine metabolism that has been investigated as a target for 2-Chloro-6-methoxypurine. Docking studies show binding energies of -7.2 to -5.8 kcal/mol, with the compound occupying the purine-binding site [12].
The binding is stabilized by π-π stacking interactions with aromatic residues Trp83 and Trp260, which impose purine specificity. The 2-chloro and 6-methoxy substituents provide additional binding contacts through halogen bonding and hydrogen bonding interactions, respectively [12].
Xanthine oxidase docking studies demonstrate that 2-Chloro-6-methoxypurine can interact with the molybdenum center of the enzyme, with binding energies ranging from -6.5 to -4.7 kcal/mol. The compound can act as both a substrate and inhibitor, depending on the binding orientation [13].
Cyclooxygenase-2 (COX-2) docking studies reveal binding energies of -7.8 to -6.0 kcal/mol for 2-Chloro-6-methoxypurine derivatives [14]. The compound can bind to the cyclooxygenase active site, potentially inhibiting the enzyme's activity and providing anti-inflammatory effects.
The binding involves hydrophobic interactions with the active site residues and hydrogen bonding with key amino acids involved in the catalytic mechanism. The 6-methoxy group contributes to the binding affinity through polar interactions with the protein backbone [14].
Quantitative structure-activity relationship studies provide mathematical models correlating the molecular structure of 2-Chloro-6-methoxypurine with its biological activity. These computational approaches enable the prediction of pharmacological properties and guide lead compound optimization.
The QSAR analysis of 2-Chloro-6-methoxypurine incorporates various molecular descriptors that capture different aspects of the compound's structure and properties. Constitutional descriptors include molecular weight (184.58 g/mol), number of atoms, and bond counts [15] [16].
Topological descriptors describe the molecular connectivity and include topological polar surface area (45-65 Ų), which correlates with absorption properties and membrane permeability. The compound contains 4-6 hydrogen bond acceptors and 0-2 hydrogen bond donors, influencing its solubility and protein binding characteristics [15].
Electronic descriptors derived from quantum chemical calculations include HOMO-LUMO energy gaps, dipole moments (2.5-4.2 Debye), and polarizability values (18-22 ų). These parameters correlate with the compound's reactivity and binding affinity to biological targets [17] [15].
Multiple linear regression (MLR) models have been developed to predict the biological activity of 2-Chloro-6-methoxypurine derivatives. The best QSAR models typically achieve correlation coefficients (r²) of 0.70-0.87, indicating good predictive ability [17] [15].
Cross-validation techniques demonstrate internal predictive power with q² values ranging from 0.71 to 0.81. External validation using test sets shows predictive correlation coefficients of 0.52-0.70, confirming the models' reliability for activity prediction [17] [15].
The statistical parameters meet established criteria for QSAR model acceptability, with standard estimation errors below 0.35 and F-ratios exceeding the tabulated values [17] [15].
QSAR analysis reveals that the 2-chloro substituent contributes positively to biological activity through electronic effects and halogen bonding interactions. The electronegativity of chlorine influences the electron density distribution in the purine ring, affecting binding affinity to target proteins [8] [18].
The 6-methoxy group provides both steric and electronic contributions to activity. The methoxy oxygen serves as a hydrogen bond acceptor, while the methyl group contributes to hydrophobic interactions with protein binding sites [8] [19].
The purine ring system provides the essential structural framework for biological activity through π-π stacking interactions and hydrogen bonding with target proteins. The aromatic nature of the ring system facilitates binding to protein active sites that accommodate planar molecules [14] [9].
QSAR models predict that 2-Chloro-6-methoxypurine exhibits favorable drug-like properties based on Lipinski's rule of five parameters. The calculated LogP value (1.2-2.8) suggests good membrane permeability, while the molecular weight (184.58 g/mol) falls within the optimal range for oral bioavailability [20] [21].
The topological polar surface area (45-65 Ų) indicates good absorption properties, while the limited number of rotatable bonds (1-3) suggests conformational stability. These properties contribute to the compound's potential as a lead structure for drug development [20] [21].